molecular formula C10H9FN4O B2740112 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide CAS No. 851721-85-2

1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide

Cat. No.: B2740112
CAS No.: 851721-85-2
M. Wt: 220.207
InChI Key: ZWCCBSUUUFLVGK-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a carbohydrazide group, which is a derivative of carboxylic acid where the hydroxyl group has been replaced by a hydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the imidazole ring, the fluorophenyl group, and the carbohydrazide group. Each of these functional groups can participate in different types of chemical reactions .

Scientific Research Applications

Agricultural Antifungal Agents

A novel framework involving 1,3,4-oxadiazole-2-carbohydrazides, which shares a structural similarity with 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide, has been explored for its potential in agricultural applications, specifically as antifungal agents. These compounds have demonstrated exceptional bioactivity against a range of fungi and oomycetes, highlighting their potential as cost-effective and versatile antifungal solutions. Their inhibitory effects against Gibberella zeae and Fusarium oxysporum, for instance, were found to be superior to existing antifungal agents like fluopyram. The study suggests that the N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide pattern is crucial for bioactivity, with molecular docking studies indicating that these compounds may target succinate dehydrogenase (SDH), a key enzyme in plant microbial infections. This discovery opens new avenues for developing SDH inhibitors as alternative treatments against plant microbial infections (Wu et al., 2019).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, derivatives of 1H-imidazole-5-carbohydrazide, such as those synthesized from 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides, have been investigated for their potential in novel drug discovery. These compounds, upon further synthesis and modification, have shown promising biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have been conducted to examine the interactions between these synthesized compounds and enzymes responsible for inflammation and breast cancer, revealing several compounds with significant anti-inflammatory properties. This highlights the versatility of 1H-imidazole-5-carbohydrazide derivatives in drug development, offering a path toward the discovery of new therapeutics for various diseases (Thangarasu et al., 2019).

Antiproliferative Activity

Further research into fluorinated Schiff bases derived from 1,2,4-triazoles, which are structurally related to this compound, has shown promising antiproliferative activity against various human cancer cell lines. This study emphasizes the potential of fluorinated derivatives in cancer treatment, highlighting the significance of structural modifications in enhancing the efficacy of chemotherapeutic agents. Among the synthesized compounds, certain derivatives exhibited noteworthy activity against cancer cell lines, suggesting their potential as anticancer agents that warrant further investigation (Kumar et al., 2013).

Biochemical Analysis

Biochemical Properties

1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide could potentially interact with various enzymes, proteins, and other biomolecules. The imidazole ring is a common structural motif in many biologically active molecules, such as histidine and histamine . Therefore, it’s plausible that this compound could interact with enzymes or receptors that recognize these molecules. The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .

Cellular Effects

Given its structural features, it might influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism . For instance, it could potentially interact with G-protein coupled receptors or ion channels, influencing intracellular signaling cascades .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the imidazole ring and the fluorophenyl group could enable it to form stable complexes with target proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit stability under physiological conditions . Long-term effects on cellular function would likely depend on the specific cellular context and the nature of the compound’s interactions with cellular components .

Dosage Effects in Animal Models

Similar compounds have been shown to exhibit dose-dependent effects in animal models . At high doses, some compounds can exhibit toxic or adverse effects .

Metabolic Pathways

Similar compounds are known to undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions . These reactions could potentially involve various enzymes and cofactors .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to localize to specific compartments or organelles, often directed by specific targeting signals or post-translational modifications .

Properties

IUPAC Name

3-(4-fluorophenyl)imidazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-7-1-3-8(4-2-7)15-6-13-5-9(15)10(16)14-12/h1-6H,12H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCCBSUUUFLVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=C2C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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